3-Hydroxymethyl-beta-carboline

Behavioral Pharmacology Drug Discrimination Benzodiazepine Antagonism

Researchers requiring selective benzodiazepine site antagonism without confounding inverse agonism face limited options. 3-HMC solves this by uniquely dissociating antagonism from intrinsic activity, enabling precise GABAₐ receptor probing. • Neutral antagonist profile - lacks intrinsic effect on GABA currents in select subtypes, unlike ester analogs (β-CCE, β-CCtB). • Validated in vivo - reverses flurazepam-induced CBF/CMRO₂ depression with established dose-response. • Reliable supply - ≥97% purity, ambient shipping, comprehensive analytical documentation provided.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 65474-79-5
Cat. No. B1233533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxymethyl-beta-carboline
CAS65474-79-5
Synonyms3-hydroxymethyl-beta-carboline
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)CO
InChIInChI=1S/C12H10N2O/c15-7-8-5-10-9-3-1-2-4-11(9)14-12(10)6-13-8/h1-6,14-15H,7H2
InChIKeyCPBYHTDUBNSBQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxymethyl-beta-carboline: Procurement & Identity


3-Hydroxymethyl-beta-carboline (3-HMC; CAS 65474-79-5), a beta-carboline alkaloid derivative with a hydroxymethyl substitution at the 3-position of the tricyclic beta-carboline core, is a small molecule (C₁₂H₁₀N₂O; MW 198.22 g/mol) primarily recognized for its benzodiazepine receptor antagonism [1]. It antagonizes the anxiolytic and anticonvulsant actions of diazepam and reverses the sedative action of flurazepam [2]. Its functional profile is distinct from other 3-substituted beta-carbolines (e.g., ethyl beta-carboline-3-carboxylate) in terms of in vivo potency and intrinsic activity, making it a selective tool compound for studying benzodiazepine receptor function and sleep regulation [3].

Workflow Benzodiazepine receptor pharmacology studies
Selection Neutral antagonist with limited intrinsic inverse agonism
Use Context Behavioral models, sleep research, receptor subtype assays

3-Hydroxymethyl-beta-carboline Specificity & In Vivo Profile


The beta-carboline class exhibits profound functional divergence at the benzodiazepine binding site of the GABAₐ receptor, ranging from full agonists to inverse agonists, depending on the 3-position substituent [1]. Substitution of 3-Hydroxymethyl-beta-carboline (3-HMC) with other 3-substituted analogs (e.g., ethyl ester β-CCE or t-butyl ester β-CCtB) is not equivalent, as these analogs differ significantly in their in vivo potency, intrinsic efficacy, and metabolic stability [2]. 3-HMC uniquely demonstrates a dissociation between benzodiazepine antagonism and intrinsic inverse agonism, which is critical for its use as a tool to selectively probe receptor function without eliciting the full anxiogenic or proconvulsant profile of other beta-carbolines [3]. For procurement decisions, these distinctions are essential for ensuring experimental reproducibility and target-specificity.

3-HMC
3-Ester Analogs (e.g., β-CCE)
Receptor Action
Neutral antagonist
Inverse agonist or partial agonist activity
In Vivo Profile
Weaker stimulus antagonism; selective
Higher potency; may introduce anxiogenic effects
Metabolic Stability
Reported differential stability
Ester hydrolysis can alter duration

Class divergence at the BZ binding site means direct substitution may be unreliable; verify functional profile for reproducibility.

3-Hydroxymethyl-beta-carboline vs. In-Class Analogs


Antagonism of Diazepam Discriminative Stimulus

In a rat drug discrimination model, 3-Hydroxymethyl-beta-carboline (3-HMC) was compared directly to three 3-carboxylate ester analogs (β-CCM, β-CCE, β-CCtB) for its ability to antagonize the discriminative stimulus effects of diazepam (1.0 mg/kg). 3-HMC was found to be 'relatively ineffective' and ranked lowest in potency among the four compounds tested [1].

Diazepam Stimulus Antagonism
Head-to-head
Ranked lowest potency; relatively ineffective among tested beta-carbolines
Supports selective tool compound profile
Data from rat drug discrimination model; β-CCtB > β-CCM > β-CCE ≫ 3-HMC
Behavioral Pharmacology Drug Discrimination Benzodiazepine Antagonism

Flurazepam Cerebrovascular Depression Antagonism

In rats, 3-Hydroxymethyl-beta-carboline (3-HMC) at 5 mg/kg inhibited the significant decreases in cerebral blood flow (CBF) and cerebral O₂ consumption (CMRO₂) induced by 5 mg/kg flurazepam. At a higher dose of 25 mg/kg, 3-HMC inhibited the CBF and CMRO₂ depression produced by both 5 and 50 mg/kg flurazepam [1].

Cerebrovascular Antagonism
Class-level
5 mg/kg inhibited flurazepam-induced CBF/CMRO₂ depression; 25 mg/kg reversed effects
Supports cerebrovascular endpoint studies
Male Sprague-Dawley rats; radioactive microsphere method
Cerebrovascular Physiology Cerebral Metabolism Benzodiazepine Antagonism

Neutral Antagonism of GABA Currents

In a study of an expressed homo-oligomeric GABA-gated chloride channel from Drosophila melanogaster, 3-Hydroxymethyl-beta-carboline (1 µM) had no effect on currents induced by 30 µM GABA (approximately EC₅₀) [1]. This contrasts with the anxiogenic and proconvulsant inverse agonist properties often observed with other 3-substituted beta-carbolines like ethyl beta-carboline-3-carboxylate [2].

Neutral GABA Current Antagonism
Class-level
No effect at 1 µM in Drosophila Rdl receptors
Confirms neutral antagonist profile
Two-electrode voltage clamp; GABA EC₅₀ = 30 µM
Electrophysiology GABAₐ Receptor Benzodiazepine Antagonism

Acute Oral Toxicity Classification

3-Hydroxymethyl-beta-carboline is classified as harmful if swallowed (H302), with acute oral toxicity Category 4 . This is a standard hazard classification for many research chemicals but is a crucial differentiator for procurement and laboratory safety planning compared to less toxic beta-carboline derivatives or structurally related compounds with a different safety profile.

Acute Oral Toxicity
Data to verify
H302, Acute Toxicity Category 4 (harmful if swallowed)
Informs lab safety handling protocols
GHS classification; compare with other beta-carboline profiles
Toxicology Safety Data Sheet Chemical Handling

3-Hydroxymethyl-beta-carboline: Optimal Applications


Behavioral Pharmacology Benzodiazepine Antagonism

Given its unique in vivo profile, 3-Hydroxymethyl-beta-carboline (3-HMC) is the preferred tool for studies investigating the role of benzodiazepine receptors in behaviors such as anxiety, convulsions, and drug discrimination, particularly when the aim is to achieve antagonism without the confounding influence of strong inverse agonism. Its weaker potency relative to 3-ester analogs [1] allows for a more nuanced dissection of receptor function.

Benzodiazepine Cerebrovascular & Metabolic Effects

3-HMC is specifically validated for research exploring the physiological consequences of benzodiazepine administration on cerebral blood flow and metabolism. The established dose-response relationship for antagonizing flurazepam-induced CBF and CMRO₂ depression [2] provides a robust experimental framework for studies in anesthetized rodent models, where 3-HMC serves as a critical tool to reverse or prevent these effects.

GABAₐ Receptor Subtype Profiling

For researchers characterizing the functional pharmacology of recombinant or native GABAₐ receptors, 3-HMC is a valuable neutral antagonist probe. Its lack of intrinsic effect on GABA-induced currents in certain receptor subtypes [3] enables precise determination of benzodiazepine site occupancy and function without the confounding variable of inverse agonism, making it ideal for detailed receptor mechanism studies.

Application
Selection Property
Validation Focus
Behavioral BZ receptor studies
Neutral antagonist profile
Diazepam stimulus antagonism endpoints
Cerebrovascular/metabolic BZ studies
CBF/CMRO₂ antagonism
Dose-response in anesthetized models
GABAₐ receptor subtype studies
Neutral antagonist probe
GABA current modulation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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